3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide
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Overview
Description
3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide is a synthetic organic compound with the molecular formula C24H22BrF3N2. It is a member of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethylbenzyl group.
Quaternization: The final step involves the quaternization of the nitrogen atom in the benzimidazole ring with benzyl bromide to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide would yield a nitrile derivative, while oxidation could produce a benzimidazole N-oxide .
Scientific Research Applications
3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.
Material Science: It is explored for its potential use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations
Mechanism of Action
The mechanism of action of 3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5,6-dimethyl-1-(2-(4-methylphenyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide
- 3-benzyl-5,6-dimethyl-1-(1-methyl-2-oxo-2-phenylethyl)-3H-benzimidazol-1-ium bromide
- 3-benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide
Uniqueness
The presence of the trifluoromethyl group in 3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
853348-62-6 |
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Molecular Formula |
C24H22BrF3N2 |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
1-benzyl-5,6-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-1-ium;bromide |
InChI |
InChI=1S/C24H22F3N2.BrH/c1-17-12-22-23(13-18(17)2)29(16-28(22)14-19-6-4-3-5-7-19)15-20-8-10-21(11-9-20)24(25,26)27;/h3-13,16H,14-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OGORGRINTGOHML-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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